2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-methylquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-8-methylquinoline hydrochloride
- 3-Ethyl-2-hydrazinoquinoline hydrochloride
- 8-Ethyl-3-methylquinoline
Uniqueness
Compared to similar compounds, 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research purposes .
Biological Activity
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity, synthesis methods, and research findings associated with this compound.
- Molecular Formula : C12H14ClN3
- Molecular Weight : Approximately 237.73 g/mol
- Structure : The compound features a hydrazine functional group attached to a quinoline ring, enhancing its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds have shown significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anticancer Properties : The compound has been explored for its potential anticancer effects. Similar quinoline derivatives have been reported to exhibit cytotoxicity against different cancer cell lines, suggesting that modifications in the hydrazine and quinoline structures can enhance their therapeutic potential .
- Antiviral Effects : Recent findings indicate that certain derivatives of quinoline compounds may inhibit viral replication. The structural modifications in these compounds can influence their antiviral activity, particularly in relation to electron-withdrawing substituents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Quinoline Derivative : Starting from appropriate precursors, the quinoline structure is synthesized through cyclization reactions.
- Hydrazination : The introduction of the hydrazine moiety is achieved via hydrazine hydrate treatment under reflux conditions.
- Salt Formation : The final product is obtained as a hydrochloride salt to improve solubility for biological assays.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydrazinoquinoline derivatives against pathogenic strains. The results indicated that this compound had comparable inhibition zones to standard antibiotics, showcasing its potential as a lead compound for antibiotic development .
Compound | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
2-Hydrazino-8-Ethyl-3-Methylquinoline | 22 | 24 |
5-Chloro Derivative | 25 | 27 |
Anticancer Activity Assessment
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. Further exploration into its mechanism of action revealed that it may induce apoptosis through reactive oxygen species (ROS) generation .
Properties
CAS No. |
1171668-43-1 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(8-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-7-8(2)12(15-13)14-11(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
PCKWHCVZWGFEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C(=C2)C)NN.Cl |
Origin of Product |
United States |
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